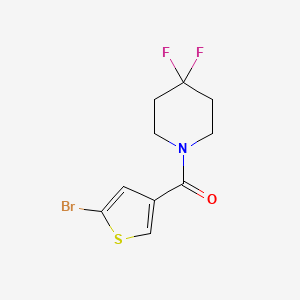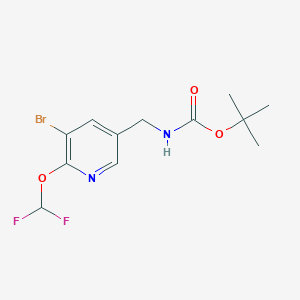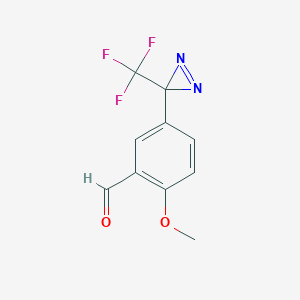
5-(3-(三氟甲基)-3H-二氮杂环丙烷-3-基)-2-甲氧基苯甲醛
描述
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde is a compound that features a trifluoromethyl group, a diazirine ring, and a methoxybenzaldehyde moiety. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making it a valuable component in pharmaceuticals, agrochemicals, and materials science . The diazirine ring is often used in photoaffinity labeling due to its ability to form reactive carbene intermediates upon exposure to UV light .
科学研究应用
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde has several scientific research applications:
作用机制
Target of action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and can interact with a variety of biological targets .
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is often used to enhance the lipophilicity and metabolic stability of pharmaceuticals, which can affect how they interact with their targets .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with a trifluoromethyl group have been found to exhibit various pharmacological activities .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals .
Result of action
Compounds with a trifluoromethyl group have been found to exhibit various pharmacological activities .
Action environment
The trifluoromethyl group can enhance the metabolic stability of pharmaceuticals, which might make them more resistant to environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The diazirine ring can be introduced through a series of reactions involving hydrazine derivatives and appropriate electrophiles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation and diazirine formation under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity while minimizing by-products .
化学反应分析
Types of Reactions
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzoic acid.
Reduction: 5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Trifluoromethylbenzaldehyde: Lacks the diazirine ring, making it less versatile for photoaffinity labeling.
Diazirinylbenzaldehyde: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Trifluoromethyldiazirine: Lacks the methoxybenzaldehyde moiety, limiting its applications in certain chemical reactions.
Uniqueness
5-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-methoxybenzaldehyde is unique due to the combination of the trifluoromethyl group, diazirine ring, and methoxybenzaldehyde moiety. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
2-methoxy-5-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8-3-2-7(4-6(8)5-16)9(14-15-9)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJNGFVKBNJCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)
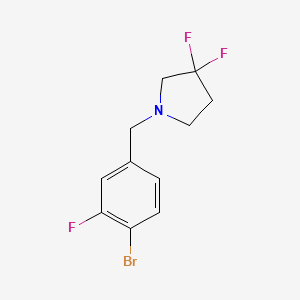
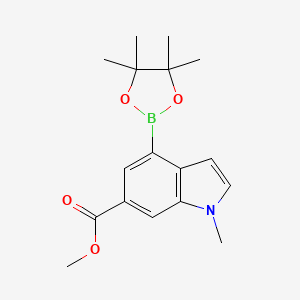
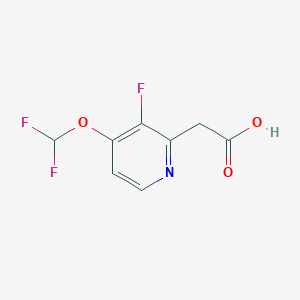
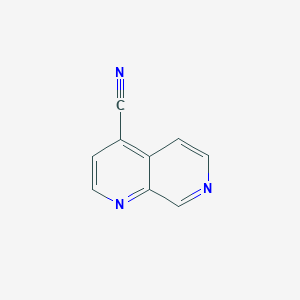
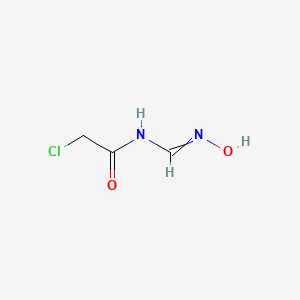
![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)
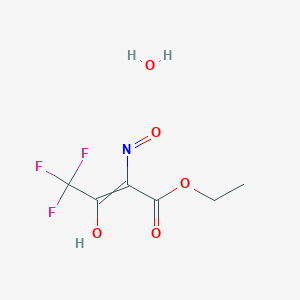

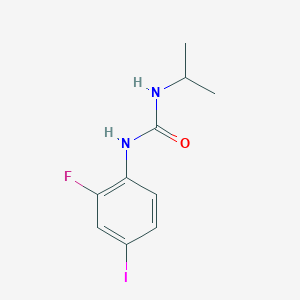
![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)
